molecular formula C10H8F3NO B11797694 8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B11797694
M. Wt: 215.17 g/mol
InChI Key: HYYNUVMAJHYKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical building block based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure pervasive in natural products and bioactive molecules . This core scaffold is known for its significant pharmacological properties, which include anti-tumor, anti-inflammatory, and anti-allergic activities . The incorporation of a trifluoromethyl (CF3) group at the 8-position is a strategic modification in medicinal chemistry, as this moiety can profoundly influence a compound's properties by enhancing its metabolic stability, lipophilicity, and membrane permeability . The dihydroisoquinolinone structure serves as a key intermediate in organic synthesis, with modern methods focusing on efficient cyclization strategies of precursors like N-allylbenzamides, often under mild conditions to generate diverse libraries for biological screening . While the specific biological data for this 8-trifluoromethyl derivative is not fully established in the public literature, closely related derivatives of the dihydroisoquinolinone scaffold have demonstrated potent antioomycete activity against plant pathogens like Pythium recalcitrans , suggesting potential for agrochemical research . Furthermore, analogous compounds are investigated as potential calcium channel blockers and central nervous system agents, indicating the broad utility of this chemotype . This product is intended for use in chemical biology and drug discovery research programs. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-3H,4-5H2,(H,14,15)

InChI Key

HYYNUVMAJHYKCM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The synthesis begins with a substituted benzaldehyde derivative and a β-keto ester, which undergo cyclocondensation in the presence of ammonium acetate to form the dihydroisoquinolinone core. Subsequent trifluoromethylation employs trifluoromethyltrimethylsilane (TMSCF₃) as the fluorinating agent, with cesium fluoride (CsF) as a catalyst. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to control exothermicity.

Critical Parameters :

  • Solvent : Dichloromethane or toluene optimizes solubility and reaction kinetics.

  • Temperature : Sub-zero conditions suppress side reactions, achieving >80% purity.

  • Catalyst Load : A 10 mol% CsF load balances cost and efficiency.

Mechanistic Insights

The trifluoromethyl group is introduced via nucleophilic attack on the electron-deficient C8 position of the dihydroisoquinolinone intermediate. Density functional theory (DFT) studies suggest that the trifluoromethyl anion (CF₃⁻) generated from TMSCF₃ and CsF selectively targets the para position relative to the carbonyl group. This regioselectivity is attributed to resonance stabilization of the transition state by the adjacent lactam moiety.

Castagnoli–Cushman Reaction for Bicyclic Framework Construction

The Castagnoli–Cushman reaction offers an alternative route to the dihydroisoquinolinone scaffold, leveraging homophthalic anhydride and imine intermediates. While originally developed for non-fluorinated analogs, recent adaptations incorporate trifluoromethylated aldehydes to access the target compound.

Synthetic Protocol

  • Imine Formation : A trifluoromethyl-substituted aromatic aldehyde reacts with a primary amine (e.g., benzylamine) in dry DCM, catalyzed by anhydrous sodium sulfate.

  • Cycloaddition : The imine intermediate combines with homophthalic anhydride in refluxing toluene, inducing a [4+2] cycloaddition to form the bicyclic structure.

  • Oxidative Aromatization : Hydrogen peroxide (H₂O₂) in acetic acid completes the oxidation, yielding the final product.

Yield Optimization :

  • Reaction Time : Prolonged reflux (6–8 hours) ensures complete cycloaddition.

  • Workup : Recrystallization from acetonitrile enhances purity to >90%.

Limitations and Modifications

Despite its robustness, this method struggles with sterically hindered trifluoromethyl aldehydes, resulting in diminished yields (30–40%). To address this, microwave-assisted conditions (100°C, 30 minutes) have been explored, improving yields to 65% while reducing side product formation.

Schmidt Reaction for Lactam Formation

The Schmidt reaction provides a pathway to construct the lactam ring of this compound. This method is particularly advantageous for introducing nitrogen into the bicyclic framework.

Reaction Steps

  • Ketone Preparation : 6-Trifluoromethoxy-2,3-dihydro-1H-inden-1-one is treated with sodium azide (NaN₃) in methanesulfonic acid (MSA), forming an acyl azide intermediate.

  • Rearrangement : Thermal decomposition of the acyl azide at 120°C induces a Curtius-like rearrangement, yielding the lactam structure.

Key Observations :

  • Acid Choice : MSA outperforms sulfuric acid in suppressing nitrile byproducts.

  • Scale-Up Challenges : Exothermic decomposition necessitates careful temperature control on industrial scales.

Tungsten-Catalyzed Decarboxylative Cycloaddition

A novel tungsten-catalyzed [3+2] cycloaddition strategy enables the assembly of the trifluoromethyl-substituted isoquinolinone core from malonate derivatives.

Catalytic System and Conditions

  • Catalyst : Tungsten oxo-phthalocyanine (WO₂PC, 0.5 mol%) under 450 nm LED irradiation.

  • Substrates : Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate and trifluoromethylacrylic acid.

  • Solvent : Dimethyl sulfoxide (DMSO)/acetonitrile (MeCN) mixture.

Mechanism : Visible light excitation of WO₂PC generates a singlet oxygen species, facilitating decarboxylation of the acrylic acid and subsequent cycloaddition. The trifluoromethyl group is retained via radical stabilization.

Performance Metrics :

  • Yield : 50–55% after column chromatography.

  • Stereoselectivity : >95% trans diastereomer preference due to steric effects.

Oxidative Coupling with tert-Butyl Hydroperoxide

A radical-mediated approach using tert-butyl hydroperoxide (TBHP) as an oxidant constructs the dihydroisoquinolinone ring through C–H functionalization.

Procedure Overview

  • Substrate Mixing : Equimolar amounts of trifluoromethylated isatin and tetrahydroisoquinoline are dissolved in DMSO.

  • Oxidation : TBHP (3 equiv) initiates radical formation at 120°C, promoting cross-dehydrogenative coupling.

Advantages :

  • Atom Economy : No protecting groups required.

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents.

Drawbacks :

  • Byproducts : Overoxidation to quinazolinones occurs at prolonged reaction times.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantage Limitation
One-Pot Synthesis80–8590Short reaction timeSensitive to moisture
Castagnoli–Cushman65–7085ScalabilityLow yields with bulky substrates
Schmidt Reaction50–5588High regioselectivityRequires hazardous NaN₃
Tungsten Catalysis50–5592Mild conditionsCostly catalyst
TBHP Oxidative Coupling60–6580No protecting groupsByproduct formation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at the 8-position undergoes nucleophilic displacement under specific conditions. In a study comparing structurally similar derivatives, phenylthiourea catalysts (e.g., 20 mol% loading) facilitated nucleophilic substitutions with silane reductants like PhSiH₃, achieving yields up to 94% under optimized conditions . The reaction efficiency correlated with the electron-withdrawing strength of substituents:

Reaction ComponentOptimized ConditionYield (%)Reference
Catalyst (20 mol%)Phenylthiourea94
ReductantPhSiH₃ (1.1 eq)94
Solvent1,4-Dioxane94

This reactivity enables late-stage functionalization for drug discovery, where the trifluoromethyl group is replaced with amines or thiols .

Cycloaddition and Ring-Opening Reactions

The dihydroisoquinolinone core participates in Castagnoli–Cushman cycloadditions with dienophiles. A 2023 study demonstrated its use in synthesizing antioomycete agents via [4+2] cycloadditions, forming fused polycyclic derivatives . Key findings include:

  • Reaction with maleic anhydride yielded 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones with >90% regioselectivity .

  • Electron-deficient dienophiles accelerated reaction rates (TOF up to 12 h⁻¹ ) compared to electron-rich counterparts .

Reduction and Hydrogenation

Catalytic hydrogenation of the 3,4-dihydroisoquinolinone ring proceeds selectively:

Reducing SystemProductSelectivityReference
Pd/C, H₂ (1 atm)Tetrahydroisoquinolinone98%
PhSiH₃, thiourea catalystPartially saturated derivatives82%

The trifluoromethyl group remains intact under these conditions, enabling selective saturation of the bicyclic system .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions functionalize the aromatic ring:

Reaction TypeConditionsYield (%)Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C76Biaryl derivatives for WDR5 inhibitors
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene68Aminated analogs with enhanced bioactivity

These reactions exploit the electron-deficient nature of the trifluoromethyl-substituted ring, facilitating coupling at the 5- and 7-positions .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., PPA, 120°C), the compound undergoes ring expansion to form benzazepinone derivatives . Kinetic studies revealed:

  • First-order dependence on acid concentration (k = 0.42 min⁻¹ at 100°C)

  • Activation energy ΔG‡ = 92.3 kJ/mol for the rearrangement

Biological Activity Correlations

Reaction products show structure-dependent bioactivity:

DerivativeBiological TargetEC₅₀/PotencyReference
8-CF₃-5,6-dihydro- triazolo[3,4-a]isoquinolineD₂ dopamine receptorsKᵢ = 12 nM
4-Benzyloxy derivativePythium recalcitransEC₅₀ = 14 μM
WDR5 inhibitorsMV4:11 leukemia cellsGI₅₀ = 38 nM

The trifluoromethyl group enhances membrane permeability (LogP = 2.1 ) while maintaining metabolic stability (t₁/₂ > 6 hr in human microsomes) .

This comprehensive analysis demonstrates 8-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one's versatility as a synthetic building block. Its well-characterized reactivity profile enables rational design of derivatives with tailored physicochemical and biological properties, particularly in medicinal chemistry and agrochemical development .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 8-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives. Research indicates that these compounds exhibit significant activity against various pathogens, particularly in agricultural settings.

CompoundActivityEC50 (μM)Reference
I23Antioomycete against Pythium recalcitrans14
THIQ16D2 Dopamine Receptor Agonist12

A notable study demonstrated that derivatives of this compound showed superior antioomycete activity compared to commercial antifungal agents. For instance, compound I23 achieved an effective concentration (EC50) of 14 μM against Pythium recalcitrans, outperforming hymexazol, which had an EC50 of 37.7 μM .

Neuropharmacological Effects

The neuropharmacological potential of this compound has been explored in relation to dopamine receptors. Certain derivatives have shown biased agonism at D2 dopamine receptors, suggesting their potential use in treating neuropsychiatric disorders such as schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds against specific biological targets.

Key Findings in SAR Studies

  • Compounds with trifluoromethyl groups demonstrated improved binding affinity and selectivity towards biological targets.
  • The modification of substituents in the isoquinoline structure can lead to significant changes in biological activity.

Case Study: Antimicrobial Efficacy

In a recent investigation focused on plant disease management, researchers synthesized a series of derivatives from the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Among these, compound I23 exhibited remarkable in vitro potency against Pythium recalcitrans, achieving a preventive efficacy of 96.5% at higher concentrations . This underscores the potential application of these compounds as effective agents in agricultural practices.

Case Study: Neuropharmacological Exploration

A study evaluated tetrahydroisoquinoline derivatives' effects on dopamine receptors, revealing that specific compounds exhibited biased agonism favoring G protein signaling pathways over β-arrestin recruitment. This finding suggests a promising avenue for developing new treatments for neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the dihydroisoquinolinone core significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent(s) Position Key Properties/Activities Reference
8-Methyl-3,4-dihydroisoquinolin-1(2H)-one -CH₃ 8 Lower lipophilicity; unoptimized activity in anti-inflammatory screens
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one -OCH₃ 5 Moderate antiproliferative activity (GI₅₀ ~ µM range)
6-Hydroxy-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one -OH, -OCH₃ 6, 7 Potent tubulin polymerization inhibition (IC₅₀ ~ 1 µM); competitive binding at colchicine site
2-(3,5-Bis(trifluoromethyl)phenyl)-3,4-dihydroisoquinolin-1(2H)-one -CF₃ (aryl substituent) 2 High synthetic yield (81%); enhanced electronic effects due to electron-withdrawing groups
8-(4-Hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one -OCH₃, -C₆H₄OH 6, 8 Rare natural product; structural uniqueness due to phenyl substitution at C-8

Key Observations :

  • Trifluoromethyl vs.
  • Position-Specific Activity : Substituents at positions 6 and 7 (e.g., -OH, -OCH₃) correlate with enhanced anticancer activity, as seen in tubulin inhibitors like 16g (GI₅₀ = 51 nM in DU-145 cells) .

Pharmacological Profiles

Anticancer Activity:
  • DHIQ 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-substituted analog): Demonstrated a mean GI₅₀ of 33 nM across the NCI-60 cancer cell line panel, outperforming non-trifluoromethylated analogs .
  • Sulfamate Derivatives : Compounds like 17f (2-(3,5-dimethoxybenzoyl)-7-methoxy-6-sulfamoyloxy-substituted analog) showed anti-angiogenic activity, highlighting the importance of sulfonate groups for solubility and target engagement .
Anti-inflammatory Activity:
  • 2-Amino-3,4-dihydroisoquinolin-1(2H)-one: Parent compound exhibited baseline anti-inflammatory activity, but substitutions at positions 3, 6, and 7 failed to improve efficacy .
Antimicrobial and Anticonvulsant Potential:

Biological Activity

The compound 8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a member of the isoquinoline family, notable for its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and potential applications in pharmacology and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3NOC_{10}H_{8}F_{3}NO, with a molecular weight of approximately 215.17 g/mol. The trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially modulating its interaction with biological targets.

PropertyValue
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
IUPAC NameThis compound
Purity≥95%

Antifungal Activity

Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antifungal properties. For instance, a study synthesized various derivatives and tested their efficacy against Pythium recalcitrans, a plant pathogen. The compound I23 showed an EC50 value of 14 μM, outperforming the commercial antifungal hymexazol (37.7 μM) in vitro. Furthermore, at higher concentrations (5 mg/pot), I23 achieved a preventive efficacy of 96.5% against the pathogen .

Antiproliferative Activity

In cancer research, compounds based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been evaluated for their antiproliferative effects. One study reported that a derivative featuring this core exhibited a binding affinity below the detection limit (<20 pM) for WDR5 WIN-site inhibition and demonstrated potent antiproliferative activity in MV4:11 cells (GI50 = 38 nM) with significant selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoquinoline structure can significantly impact biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances antifungal activity compared to electron-donating groups . Additionally, specific structural features such as the C4-carboxyl group are crucial for maintaining activity against pathogens .

Table 2: Biological Activity Summary of Selected Derivatives

CompoundActivity TypeEC50 (μM)Reference
I23Antifungal14
Compound 3Antiproliferative38
Compound 8Antifungal12.65

Case Study 1: Antifungal Efficacy Against Pythium recalcitrans

In this study, researchers synthesized a series of derivatives and evaluated their antifungal efficacy through bioassays. The results indicated that compound I23 not only inhibited fungal growth effectively but also demonstrated comparable efficacy to established antifungals in vivo, suggesting its potential as a new agricultural agent .

Case Study 2: Cancer Cell Proliferation Inhibition

A derivative featuring the isoquinoline core was tested in MV4:11 leukemia cells, showing remarkable selectivity and potency. This highlights the potential of isoquinoline derivatives in developing targeted cancer therapies .

Q & A

What are the established synthetic routes for 8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via multi-step protocols involving Friedel-Crafts alkylation, cyclization, or nucleophilic substitution. For example, trifluoromethyl groups are introduced using trifluoromethylation reagents under anhydrous conditions, followed by cyclization in acidic media (e.g., HCl/EtOH) to form the dihydroisoquinolinone core . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Lewis acids like AlCl₃) critically affect yield. Lower yields (<50%) are often observed with steric hindrance, while optimized conditions (e.g., slow reagent addition) improve efficiency .

Which analytical techniques are most reliable for structural characterization of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and trifluoromethyl placement. X-ray crystallography provides definitive proof of stereochemistry and hydrogen-bonding networks, as demonstrated in studies of analogous dihydroisoquinolinones (e.g., C—H···π interactions in crystal packing) . High-resolution mass spectrometry (HRMS) and LC-MS/MS (with Lipid Search databases) validate molecular weight and fragmentation patterns, with mass tolerances ≤5 ppm ensuring accuracy .

How can researchers optimize synthetic protocols to address low yields or impurity profiles?

Advanced
Systematic optimization involves Design of Experiments (DoE) to evaluate factors like solvent/base combinations, stoichiometry, and reaction time. For example, replacing traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., CsF) can reduce side reactions. Purification via column chromatography with gradient elution (hexane/EtOAc) or recrystallization (using EtOH/H₂O) improves purity. Statistical tools like ANOVA (SPSS 16.0) help identify significant variables, as shown in lipidomic analyses of related derivatives .

What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor effects)?

Advanced
Discrepancies often arise from assay-specific variables (e.g., cell line selection, incubation time). Reproducibility requires strict adherence to standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Control experiments (e.g., cytotoxicity assays using MTT) differentiate target-specific activity from nonspecific effects. Meta-analyses of structure-activity relationships (SARs) can clarify trends; for instance, substituent position (C-8 vs. C-6) significantly impacts bioactivity in dihydroisoquinolinones .

Which methodologies ensure accurate quantification of purity and stability in preclinical studies?

Advanced
Reverse-phase HPLC with UV detection (λ = 254 nm) and certified reference standards (e.g., TraceCERT®) are gold standards for purity assessment. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products via LC-MS. For hygroscopic analogs, Karl Fischer titration quantifies water content. Method validation follows ICH Q2(R1) guidelines, ensuring precision (RSD <2%) and linearity (R² >0.999) .

How can computational modeling predict physicochemical properties or binding interactions?

Advanced
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina) screens potential protein targets (e.g., kinase inhibitors) by simulating ligand-receptor interactions. ADMET predictors (e.g., SwissADME) estimate solubility (LogP) and metabolic stability, guiding lead optimization. PubChem-derived SMILES and InChI keys enable database mining for analogs with validated bioactivity .

What crystallographic techniques elucidate supramolecular interactions in solid-state studies?

Advanced
Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen-bonding networks and π-π stacking are analyzed using Mercury software, with geometric parameters (e.g., bond angles, torsion angles) compared to Cambridge Structural Database entries. For example, monoclinic C2/c space groups in related compounds reveal intermolecular O—H···O and C—H···π interactions stabilizing crystal lattices .

How do isotopic labeling studies (e.g., ¹⁸O, ²H) track metabolic pathways or degradation mechanisms?

Advanced
Stable isotope-labeled analogs (e.g., ¹⁸O in the ketone group) are synthesized via exchange reactions (H₂¹⁸O under acidic conditions). LC-HRMS monitors isotopic enrichment in in vitro metabolism assays (e.g., liver microsomes). Degradation pathways (e.g., hydrolysis vs. oxidation) are mapped using ²H-labeled positions, with kinetic isotope effects (KIEs) quantified to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.